9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate
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Overview
Description
9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a nonyl chain, which is further linked to a 4-methylbenzenesulfonate group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting TBDMS-protected alcohol is then reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles.
Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions.
Common Reagents and Conditions
Substitution: Nucleophiles such as alkoxides or amines can react with the sulfonate group.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Major Products
Substitution: The major products are the corresponding substituted nonyl derivatives.
Deprotection: The major product is the free hydroxyl compound.
Scientific Research Applications
9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate is used in various scientific research applications:
Organic Synthesis: It serves as a protecting group for hydroxyl functionalities, allowing for selective reactions on other parts of the molecule.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates.
Material Science: It is involved in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action for 9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate primarily involves the protection and deprotection of hydroxyl groups The TBDMS group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Ethers: Less stable compared to TBDMS ethers.
tert-Butyldiphenylsilyl Ethers: More sterically hindered, providing greater stability but requiring harsher conditions for deprotection.
Uniqueness
9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate is unique due to its balance of stability and ease of deprotection. The TBDMS group offers significant protection under a variety of conditions, while the sulfonate group provides a versatile handle for further functionalization.
Properties
IUPAC Name |
9-[tert-butyl(dimethyl)silyl]oxynonyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O4SSi/c1-20-14-16-21(17-15-20)27(23,24)25-18-12-10-8-7-9-11-13-19-26-28(5,6)22(2,3)4/h14-17H,7-13,18-19H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYJNEJEBOOYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCO[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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